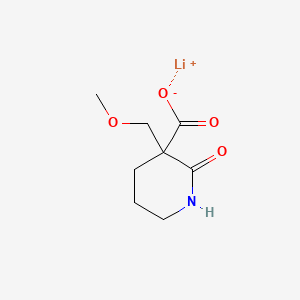
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate is an organolithium compound that plays a significant role in organic synthesis. This compound is known for its unique structure, which includes a piperidine ring substituted with a methoxymethyl group and a carboxylate group. The presence of lithium in the molecule makes it highly reactive and useful in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate typically involves the lithiation of a suitable precursor. One common method is the reaction of 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate with a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The reaction proceeds via deprotonation, forming the lithio derivative.
Industrial Production Methods
Industrial production of this compound may involve similar lithiation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. The choice of solvents, temperature control, and purification methods are critical factors in optimizing the yield and purity of the final product.
化学反应分析
Types of Reactions
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The lithio group acts as a nucleophile, attacking electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the lithio group is replaced by other functional groups.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form complex ring structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides, carbonyl compounds, and epoxides. Typical reaction conditions involve low temperatures and aprotic solvents to maintain the reactivity of the lithio group.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to carbonyl compounds can yield alcohols, while substitution reactions with alkyl halides can produce alkylated derivatives.
科学研究应用
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be employed in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate involves its role as a nucleophile in chemical reactions. The lithio group (Li) is highly reactive and can readily attack electrophilic centers in other molecules. This reactivity is due to the strong polarization of the carbon-lithium bond, which imparts a partial negative charge on the carbon atom, making it a potent nucleophile.
相似化合物的比较
Similar Compounds
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate: can be compared with other organolithium compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the methoxymethyl and carboxylate groups allows for versatile functionalization and the formation of complex molecular architectures.
属性
分子式 |
C8H12LiNO4 |
|---|---|
分子量 |
193.2 g/mol |
IUPAC 名称 |
lithium;3-(methoxymethyl)-2-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO4.Li/c1-13-5-8(7(11)12)3-2-4-9-6(8)10;/h2-5H2,1H3,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI 键 |
QQOXPUBPXXAOMV-UHFFFAOYSA-M |
规范 SMILES |
[Li+].COCC1(CCCNC1=O)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate](/img/structure/B13488661.png)
![tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate](/img/structure/B13488676.png)
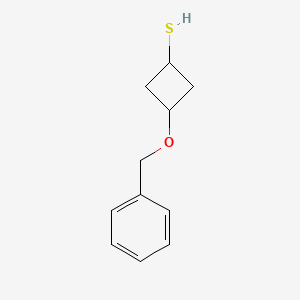
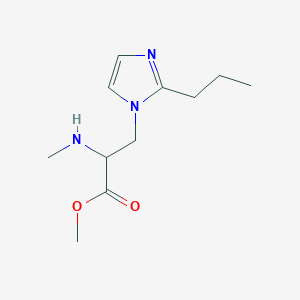

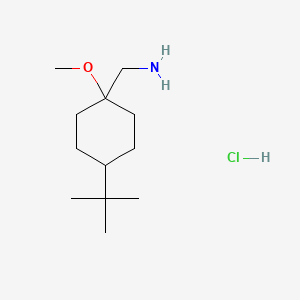
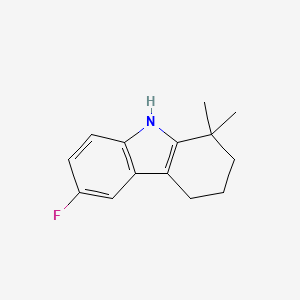
![tert-butyl N-[(3E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]carbamate](/img/structure/B13488696.png)
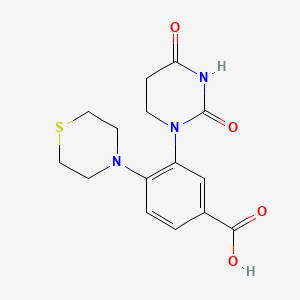
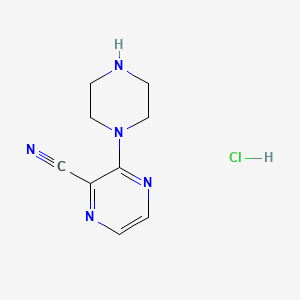
![{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine](/img/structure/B13488728.png)

![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B13488741.png)
